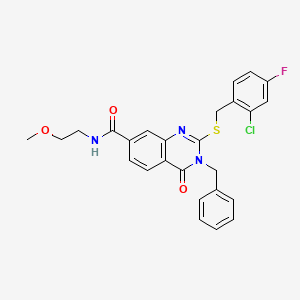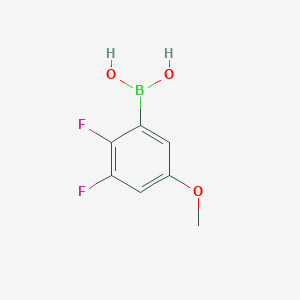
2,3-Difluoro-5-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-methoxyphenylboronic acid (DFB) is a boronic acid derivative . It is a white powder commonly used in the synthesis of pharmaceutical compounds and organic materials.
Synthesis Analysis
DFB can be synthesized via several methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the direct fluorination of phenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DFB. This reaction involves the reaction of phenylboronic acid with 2,3-difluoro-5-iodobenzene in the presence of a palladium catalyst to form DFB.Molecular Structure Analysis
The molecular formula of DFB is C7H7BF2O3 . It has a molecular weight of 187.94 g/mol . DFB can be analyzed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).Chemical Reactions Analysis
DFB is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that function as therapeutic agents for the treatment of influenza infections . It is also involved in the Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
DFB is a white crystalline powder with a molecular weight of 182.94 g/mol. It has a melting point of 150-152℃ and a boiling point of 369.1℃. DFB is soluble in methanol, ethanol, acetone, and dichloromethane, but insoluble in water.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
(SM Coupling): is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling largely relies on the use of organoboron reagents, which readily transmetalate with palladium(II) complexes. Specifically, (2,3-Difluoro-5-methoxyphenyl)boronic acid serves as an effective boron reagent in SM coupling reactions .
Mechanism::Heterocyclic Synthesis
Researchers have employed this boronic acid derivative to synthesize various heterocyclic compounds. Notably, it has been utilized in the preparation of pyrazolopyridines, benzoxazepinones, and imidazoles.
Aromatization Reagents
Arylboronic acids, including (2,3-Difluoro-5-methoxyphenyl)boronic acid, serve as safe and environmentally friendly aromatization reagents. They find applications in the production of fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
Protodeboronation Reactions
In specific synthetic pathways, protodeboronation reactions involving boronic acids have been explored. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during the synthesis of complex molecules .
Mecanismo De Acción
Target of Action
The primary target of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by (2,3-Difluoro-5-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the boronic acid reagent also contributes to the efficacy and stability of the compound’s action .
Safety and Hazards
Propiedades
IUPAC Name |
(2,3-difluoro-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKNAXQKXWMQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-5-methoxyphenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
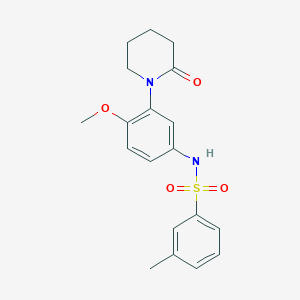
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)

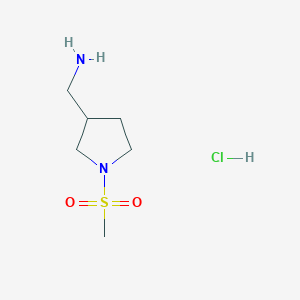
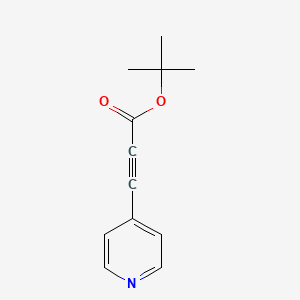
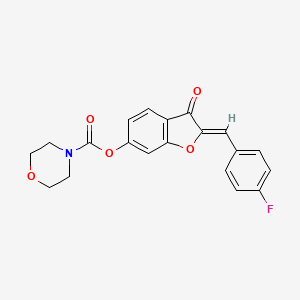
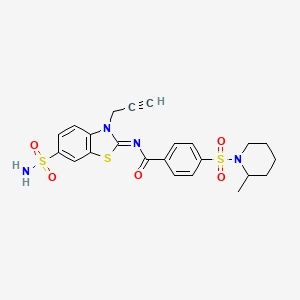

![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)

